7-methoxy-9H-fluorene-2,6-diamine
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Overview
Description
3,7-Diamino-2-methoxyfluorene is an organic compound with the molecular formula C14H14N2O It is a derivative of fluorene, characterized by the presence of amino groups at the 3 and 7 positions and a methoxy group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diamino-2-methoxyfluorene typically involves multiple steps starting from fluorene. One common method includes the nitration of fluorene to produce dinitrofluorene, followed by reduction to obtain the diamino derivative. The methoxy group can be introduced through a methylation reaction using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production of 3,7-Diamino-2-methoxyfluorene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,7-Diamino-2-methoxyfluorene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like zinc dust and hydrochloric acid.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid.
Reduction: Zinc dust and hydrochloric acid for reducing nitro groups to amino groups.
Substitution: Methanol and a suitable catalyst for introducing the methoxy group.
Major Products Formed
The major products formed from these reactions include dinitrofluorene, diamino derivatives, and various substituted fluorene compounds depending on the specific reagents and conditions used .
Scientific Research Applications
3,7-Diamino-2-methoxyfluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3,7-Diamino-2-methoxyfluorene involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various pathways, including those involved in signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2,7-Diaminofluorene: Similar structure but lacks the methoxy group.
3,7-Diaminofluorene: Similar structure but lacks the methoxy group.
2-Methoxyfluorene: Similar structure but lacks the amino groups.
Uniqueness
3,7-Diamino-2-methoxyfluorene is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
130859-21-1 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
7-methoxy-9H-fluorene-2,6-diamine |
InChI |
InChI=1S/C14H14N2O/c1-17-14-6-9-4-8-5-10(15)2-3-11(8)12(9)7-13(14)16/h2-3,5-7H,4,15-16H2,1H3 |
InChI Key |
NRNGVOUKSIZFDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)N)N |
Origin of Product |
United States |
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